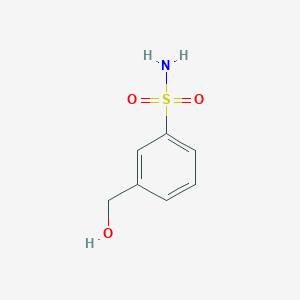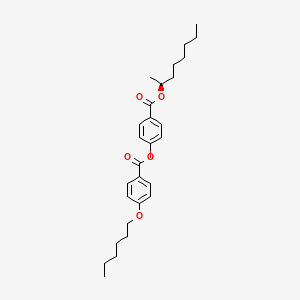
3-(Hydroxymethyl)benzenesulfonamide
概述
描述
3-(Hydroxymethyl)benzenesulfonamide is a chemical compound with the CAS Number: 220798-42-5 . It has a molecular weight of 187.22 .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)benzenesulfonamide is 1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) . This indicates that the compound has a benzene ring with a hydroxymethyl group and a sulfonamide group attached to it .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)benzenesulfonamide is a powder at room temperature .科学研究应用
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . By selectively inhibiting this gene, these compounds can potentially serve as novel antiproliferative agents .
Anti-Malarial and Anti-Bacterial Agents
Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities, including anti-malarial and anti-bacterial properties . The hybridization of these two compounds can lead to the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
Anti-Tumor and Anti-Cancer Agents
Triazole-benzenesulfonamide hybrids have also been studied for their anti-tumor and anti-cancer properties . These compounds can interact with diverse proteins, enzymes, and receptors in organisms, leading to a variety of biological and pharmacological properties .
Anti-Convulsant and Analgesic Agents
In addition to their anti-malarial, anti-bacterial, anti-tumor, and anti-cancer properties, triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-convulsant and analgesic agents .
Inhibition of Eukaryotic and Human Carbonic Anhydrases
A series of novel 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives were synthesized and evaluated for the inhibition of eukaryotic and human carbonic anhydrases . These compounds were screened for their inhibitory activities against three cytosolic isoforms as well as two β-CAs from fungal pathogens .
Anti-Inflammatory Agents
Triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-inflammatory agents . The structure-activity relationship of these compounds has been explored, leading to the development of more potent therapeutic candidates .
作用机制
Target of Action
The primary target of 3-(Hydroxymethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are enzymes found in all lifeforms and play a vital role in many biochemical processes, including the maintenance of acid-base homeostasis . Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
3-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This results in the inhibition of the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .
Pharmacokinetics
Sulfonamides, in general, show >99% binding to plasma proteins . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of CA IX by 3-(Hydroxymethyl)benzenesulfonamide can lead to antiproliferative effects , particularly in the context of cancer . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Action Environment
The action of 3-(Hydroxymethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which is widely applied in the synthesis of organoboron reagents like 3-(Hydroxymethyl)benzenesulfonamide, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the conditions under which the SM coupling reaction occurs .
安全和危害
未来方向
属性
IUPAC Name |
3-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQCTHCVNLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630891 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
220798-42-5 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)






![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)


![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
